molecular formula C8H6Cl4O B1402220 2-Chloro-4-methyl-1-(trichloromethoxy)benzene CAS No. 1404194-90-6

2-Chloro-4-methyl-1-(trichloromethoxy)benzene

Cat. No.: B1402220
CAS No.: 1404194-90-6
M. Wt: 259.9 g/mol
InChI Key: CIDOGOCNSWTMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-1-(trichloromethoxy)benzene is a synthetic organic compound with the molecular formula C8H6Cl4O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine, methyl, and trichloromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-methyl-1-(trichloromethoxy)benzene typically involves the chlorination of 4-methylphenol (p-cresol) followed by the introduction of the trichloromethoxy group. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., water, ethanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO4, H2CrO4), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), anhydrous conditions.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methoxy-substituted benzene derivatives.

Scientific Research Applications

2-Chloro-4-methyl-1-(trichloromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1-(trichloromethoxy)benzene involves its interaction with cellular components, leading to disruption of cellular processes. The trichloromethoxy group is believed to play a crucial role in its antimicrobial activity by interfering with the cell membrane integrity and enzyme functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-2-(trichloromethoxy)benzene
  • 2-Chloro-1-methyl-4-(trichloromethoxy)benzene

Uniqueness

2-Chloro-4-methyl-1-(trichloromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in various applications .

Properties

IUPAC Name

2-chloro-4-methyl-1-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDOGOCNSWTMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methyl-1-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methyl-1-(trichloromethoxy)benzene
Reactant of Route 3
2-Chloro-4-methyl-1-(trichloromethoxy)benzene
Reactant of Route 4
2-Chloro-4-methyl-1-(trichloromethoxy)benzene
Reactant of Route 5
2-Chloro-4-methyl-1-(trichloromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-methyl-1-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.